molecular formula C10H14N2O B13301099 3-Amino-3-(4-methylphenyl)propanamide

3-Amino-3-(4-methylphenyl)propanamide

Cat. No.: B13301099
M. Wt: 178.23 g/mol
InChI Key: UIOAJTFHXCRDGM-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methylphenyl)propanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of propanamide, featuring an amino group and a methyl-substituted phenyl group

Preparation Methods

The synthesis of 3-Amino-3-(4-methylphenyl)propanamide can be achieved through several routes. One common method involves the reaction of 4-methylbenzylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Amino-3-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Scientific Research Applications

3-Amino-3-(4-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-Amino-3-(4-methylphenyl)propanamide can be compared with other similar compounds, such as:

    3-Amino-3-phenylpropanamide: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.

    4-Methylphenylpropanamide:

    3-Amino-3-(4-chlorophenyl)propanamide: The presence of a chlorine atom instead of a methyl group introduces different electronic and steric effects, influencing its chemical behavior and biological activity.

These comparisons highlight the unique features of this compound, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-amino-3-(4-methylphenyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)

InChI Key

UIOAJTFHXCRDGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)N)N

Origin of Product

United States

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